molecular formula C13H13N3O2 B6899514 N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furo[3,2-c]pyridin-4-amine

N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furo[3,2-c]pyridin-4-amine

Cat. No.: B6899514
M. Wt: 243.26 g/mol
InChI Key: NWNZGEPIXMZVOD-UHFFFAOYSA-N
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Description

N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furo[3,2-c]pyridin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structures, which often imparts unique chemical and biological properties. This particular compound features a fused ring system combining furan, pyridine, and oxazole moieties, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furo[3,2-c]pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-9-7-10(15-18-9)8-16(2)13-11-4-6-17-12(11)3-5-14-13/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNZGEPIXMZVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN(C)C2=NC=CC3=C2C=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furo[3,2-c]pyridin-4-amine typically involves multi-step organic synthesis techniques. One common approach starts with the preparation of the furo[3,2-c]pyridine core, which can be synthesized through cyclization reactions involving appropriate precursors. The oxazole ring is then introduced via a condensation reaction with a suitable aldehyde or ketone, followed by methylation to introduce the N-methyl group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and temperature control are critical factors in scaling up the synthesis from a laboratory to an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furo[3,2-c]pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols

Scientific Research Applications

N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furo[3,2-c]pyridin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism by which N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furo[3,2-c]pyridin-4-amine exerts its effects is largely dependent on its interaction with molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies involving molecular docking and biochemical assays are necessary to elucidate these mechanisms fully.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furo[2,3-c]pyridin-4-amine: Similar structure but with a different fusion pattern of the furan and pyridine rings.

    N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]thieno[3,2-c]pyridin-4-amine: Contains a thiophene ring instead of a furan ring.

Uniqueness

N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furo[3,2-c]pyridin-4-amine

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